5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-4-12(15-13(14-8)9-2-3-9)16-6-11-5-10(16)7-17-11/h4,9-11H,2-3,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVIBUETZORNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is . The compound features a bicyclic framework that includes a pyrimidine ring, which is significant for its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique bicyclic structure allows it to fit into active sites, modulating enzyme activities and influencing various biological pathways.
Key Enzymatic Interactions
- Plasmepsin II Inhibition : Research indicates that compounds similar to this one can inhibit plasmepsin II, an enzyme involved in the hemoglobin degradation pathway in malaria parasites. This suggests potential antimalarial properties.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, contributing to its potential neuropharmacological effects.
Antiprotozoal Activity
Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antiprotozoal activity. For instance, modifications in the pyrimidine substituent have been shown to enhance activity against protozoan parasites.
Table 2: Antiprotozoal Activity Data
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Exo-2-Aminomethyl-4-phenyl | 0.81 (D10) | 200 |
| Chloro-substituted variant | 1.39 (D10) | 51.1 |
| Control Compound | 10 (Dd2) | <10 |
Study on Antimalarial Activity
A study conducted by D’hooghe et al. evaluated the antimalarial activity of various bicyclic compounds, including those related to our compound of interest. The results indicated that certain structural modifications led to enhanced potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.
Findings:
- Most Active Compound : Exo-2-Aminomethyl derivative showed an IC50 value of 810 nM against the chloroquine-sensitive strain.
- Resistance Profile : The same derivative exhibited reduced efficacy against chloroquine-resistant strains, highlighting the need for further structural optimization.
Ligand Docking Studies
Docking studies have provided insights into the binding interactions between the compound and target enzymes like plasmepsin II. These studies support the hypothesis that such compounds can act as effective inhibitors by fitting snugly into the enzyme's active site.
Table 3: Docking Results Summary
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Exo-Aminomethyl Variant | -9.3 |
| Control Compound | -7.0 |
Comparison with Similar Compounds
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Key Difference : Chlorine replaces the methyl group at the pyrimidine 6-position.
- Molecular Weight : 251.71 g/mol (C₁₂H₁₄ClN₃O).
- This compound was discontinued by suppliers (e.g., CymitQuimica), possibly due to stability or safety concerns .
5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Key Difference : Lacks the methyl group at the pyrimidine 2-position.
- Molecular Weight : 217.27 g/mol (C₁₂H₁₅N₃O).
Bicyclic Core Modifications
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
3-Oxa-8-azabicyclo[3.2.1]octane Derivatives
Bioactivity and Selectivity
- The 2-oxa-5-azabicyclo[2.2.1]heptane core demonstrates superior activity in kinase inhibition compared to non-bridged morpholines. For example, bridged morpholine derivatives show 10–50× higher selectivity for protein kinases due to restricted conformational mobility .
- In contrast, thia-azabicyclo[3.2.0]heptane derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) exhibit distinct bioactivity profiles, often targeting β-lactamases or penicillin-binding proteins .
Q & A
Q. What are the established synthetic routes for the bicyclo[2.2.1]heptane core in this compound?
The bicyclo[2.2.1]heptane core is typically synthesized via stereoselective ring-closing reactions. For example, trans-4-hydroxy-L-proline derivatives can undergo sequential functionalization (e.g., benzoylation, methylation, tosylation) followed by borane-mediated cyclization to form the bicyclic structure . Recent improvements include using NaBH4 for selective reductions and Pd/C hydrogenation for deprotection, achieving higher yields (86–100%) and enantiomeric purity .
Q. How can the stereochemistry of the bicyclo[2.2.1]heptane moiety be confirmed experimentally?
X-ray crystallography is the gold standard for resolving stereochemistry. Alternatively, advanced NMR techniques (e.g., NOESY, COSY) can identify spatial correlations between protons in the bicyclic system. For instance, coupling constants (J-values) between bridgehead protons (e.g., 1S and 4S positions) help confirm relative configurations .
Q. What analytical techniques are critical for purity assessment of this compound?
Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is widely used. Mass spectrometry (HRMS or LC-MS) validates molecular weight, while chiral HPLC columns (e.g., Chiralpak AD-H) confirm enantiopurity. Residual solvents are quantified via GC-MS per ICH guidelines .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for introducing the pyrimidine substituent?
DoE methods, such as factorial design or response surface methodology, systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a central composite design could minimize side reactions (e.g., pyrimidine ring degradation) while maximizing coupling efficiency. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables .
Q. What computational strategies predict the reactivity of the cyclopropyl-pyrimidine group in nucleophilic environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and transition states. Fukui indices identify nucleophilic/electrophilic sites on the pyrimidine ring. Molecular dynamics simulations assess solvent effects on reaction pathways, guiding experimental design .
Q. How should researchers resolve contradictions in reported synthetic yields for similar bicyclic systems?
Systematic meta-analysis of literature data, combined with controlled replication studies, isolates critical variables (e.g., moisture sensitivity, catalyst batch). For example, discrepancies in LiBH4 reduction yields (93–100%) may arise from trace water content; rigorous drying of reagents and solvents under inert atmospheres can improve reproducibility .
Q. What methodologies enable pharmacokinetic profiling of this compound’s metabolic stability?
In vitro assays using liver microsomes (human/rat) quantify metabolic half-life. LC-MS/MS monitors degradation products, while CYP450 inhibition studies identify enzyme interactions. For in vivo correlation, radiolabeled analogs (e.g., ^14C-tagged) track absorption/excretion in animal models .
Q. How can reactor design principles improve scalability of the bicyclo[2.2.1]heptane synthesis?
Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (e.g., nanofiltration) purify intermediates without column chromatography. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of reaction progress .
Methodological Tables
Table 1. Key Reaction Parameters for Bicyclo[2.2.1]heptane Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C→rt | 93 | |
| Cyclization | NaBH4, EtOH/THF, 0°C→rt | 100 | |
| Deprotection | 10% Pd/C, H₂, MeOH | 100 |
Table 2. Statistical DoE Factors for Pyrimidine Coupling Optimization
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (Pd(PPh₃)₄) | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, Toluene | Toluene |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
